![molecular formula C6H4N4O B11773237 Pyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B11773237.png)
Pyrazino[2,3-d]pyridazin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazino[2,3-d]pyridazin-5(6H)-one is a heterocyclic compound that features a fused ring system composed of pyrazine and pyridazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino[2,3-d]pyridazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of vicinal dinitriles with hydrazine hydrate, leading to the formation of the desired heterocyclic system . Another approach involves the use of aza-Diels-Alder reactions, which provide a highly regioselective synthesis of pyridazin-3-amines under neutral conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazino[2,3-d]pyridazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
Pyrazino[2,3-d]pyridazin-5(6H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: this compound derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of Pyrazino[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A simpler analog with a similar ring structure but lacking the fused pyrazine ring.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused ring system, but with different nitrogen positioning.
Pyrido[2,3-b]pyrazine: A closely related compound with similar electronic properties and applications.
Uniqueness
Pyrazino[2,3-d]pyridazin-5(6H)-one is unique due to its specific ring fusion and nitrogen arrangement, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C6H4N4O |
|---|---|
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
7H-pyrazino[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C6H4N4O/c11-6-5-4(3-9-10-6)7-1-2-8-5/h1-3H,(H,10,11) |
Clave InChI |
PMAXBQOLIUDQFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=N1)C=NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



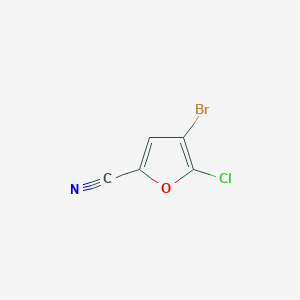
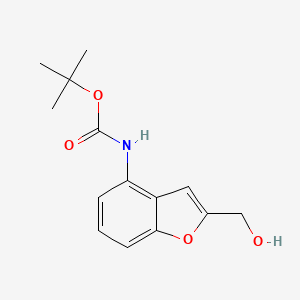
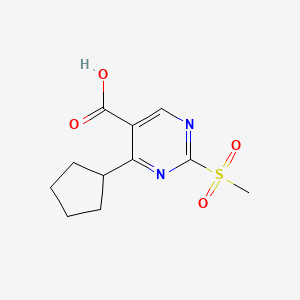
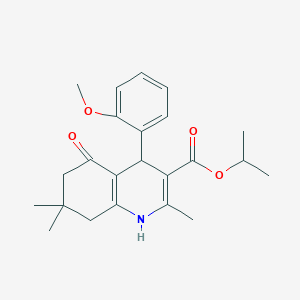
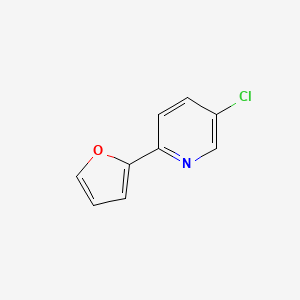

![tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B11773208.png)
![tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11773212.png)

![2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11773222.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide](/img/structure/B11773229.png)


